molecular formula C28H30N4O2S B2867974 1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide CAS No. 1242855-46-4

1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide

Cat. No. B2867974
CAS RN: 1242855-46-4
M. Wt: 486.63
InChI Key: UCQLYUXLULAUTJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a piperidine-4-carboxamide group, and phenyl groups . These functional groups suggest that the compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several ring structures and functional groups. The thieno[3,2-d]pyrimidin-2-yl group is a bicyclic structure containing a thiophene ring fused with a pyrimidine ring . The piperidine-4-carboxamide group contains a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the amide group in the piperidine-4-carboxamide portion could potentially undergo hydrolysis or aminolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Research on novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives demonstrated significant anti-angiogenic and DNA cleavage activities. These compounds blocked the formation of blood vessels in vivo and exhibited potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).

Novel Heterocyclic Syntheses

Another study detailed the efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines, showcasing the versatility of pyrimidine derivatives in constructing complex heterocyclic frameworks. These compounds' synthesis pathways could be relevant for developing novel therapeutic agents or materials (V. Vijayakumar et al., 2014).

Synthesis Under Microwave Irradiation

The synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation highlights a methodological advancement in heterocyclic chemistry. This approach offers a rapid and efficient route to complex molecules, potentially including compounds similar to the one of interest (A. A. Abdalha et al., 2011).

Anti-Inflammatory and Analgesic Agents

Research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone investigated their potential as anti-inflammatory and analgesic agents. These compounds were found to have significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, pointing to the therapeutic potential of complex heterocyclic compounds in inflammation and pain management (A. Abu‐Hashem et al., 2020).

Antimicrobial Activities

A study on the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines demonstrates the potential of pyrimidine derivatives in addressing bacterial infections. The structural modifications of these compounds could enhance their effectiveness against various microbial strains, suggesting a pathway for the development of new antimicrobials (A. Abdel-rahman et al., 2002).

properties

IUPAC Name

1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2S/c1-19-7-5-11-22(17-19)23-18-35-25-24(23)30-28(31-27(25)34)32-15-12-21(13-16-32)26(33)29-14-6-10-20-8-3-2-4-9-20/h2-5,7-9,11,17-18,21H,6,10,12-16H2,1H3,(H,29,33)(H,30,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQLYUXLULAUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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